3-Phenylpropyl cinnamate is an organic compound classified as an ester, derived from the reaction of cinnamic acid and 3-phenylpropanol. This compound is recognized for its applications in the flavor and fragrance industries due to its pleasant aroma and flavor profile, often described as balsamic and spicy . It is also noted for its potential use in various scientific applications, including studies related to its chemical properties and biological activities.
3-Phenylpropyl cinnamate is sourced primarily from the esterification of cinnamic acid with 3-phenylpropanol. Cinnamic acid can be obtained from natural sources such as cinnamon oil or synthesized through various organic reactions. The classification of this compound falls under esters, specifically aromatic esters, due to the presence of both aromatic rings in its structure. Its Chemical Abstracts Service number is 122-68-9, which helps in identifying this compound in chemical databases .
The synthesis of 3-Phenylpropyl cinnamate typically involves an esterification reaction between cinnamic acid and 3-phenylpropanol. This can be achieved through various methods:
In a typical experimental setup, a mixture of cinnamic acid (1 equivalent) and 3-phenylpropanol (1 equivalent) is heated in the presence of a catalyst. The reaction may be monitored using techniques such as thin-layer chromatography or gas chromatography to determine completion. Purification is often achieved through column chromatography.
The molecular formula of 3-Phenylpropyl cinnamate is CHO. Its structure features two phenyl groups connected by a propyl chain and an ester functional group.
3-Phenylpropyl cinnamate can participate in various chemical reactions, including:
The reaction conditions for hydrolysis typically involve refluxing with aqueous acid or base, while transesterification can be performed using various alcohols under acidic conditions.
The mechanism by which 3-Phenylpropyl cinnamate exerts its effects—especially in flavoring and fragrance applications—relates to its interaction with olfactory receptors. Upon inhalation or application on skin, the compound binds to specific receptors that trigger sensory responses, contributing to its aromatic profile.
Studies indicate that compounds like 3-Phenylpropyl cinnamate are metabolized through common pathways associated with aromatic compounds, including phase I (oxidation) and phase II (conjugation) metabolic processes .
Relevant data indicates that it exhibits low acute toxicity, making it suitable for use in consumer products .
3-Phenylpropyl cinnamate is primarily utilized in:
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